InhA Inhibitory Potency: Unsubstituted Parent vs. meta-Bromo Analog
In an in vitro InhA enzyme inhibition assay, the unsubstituted parent compound (s1, equivalent to the free base of CAS 1078162-90-9) exhibited an IC50 of 10.66 ± 0.51 µM. The 3-bromo substituted analog (compound s4) showed a 12-fold greater potency with an IC50 of 0.89 ± 0.05 µM [1]. This data defines the unsubstituted parent compound as the essential baseline for SAR studies; its activity is a critical reference point for evaluating the impact of any substituent introduced at the phenyl ring.
| Evidence Dimension | InhA enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 10.66 ± 0.51 µM (Compound s1, unsubstituted parent) |
| Comparator Or Baseline | 0.89 ± 0.05 µM (Compound s4, 3-Br phenyl substituent) |
| Quantified Difference | 12-fold lower potency for the unsubstituted parent compound compared to the 3-Br analog |
| Conditions | InhA enzyme inhibition assay; purified M. tuberculosis InhA; IC50 determination |
Why This Matters
This confirms the unsubstituted parent scaffold is not the most potent InhA inhibitor but is the essential starting point for SAR optimization; procurement of this compound enables researchers to establish the baseline activity against which all new derivatives are measured.
- [1] He, X.; Alian, A.; Stroud, R. M.; Ortiz de Montellano, P. R. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. J. Med. Chem. 2006, 49 (21), 6308–6323. Table 1. View Source
